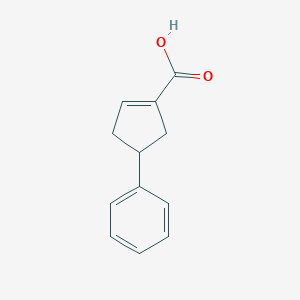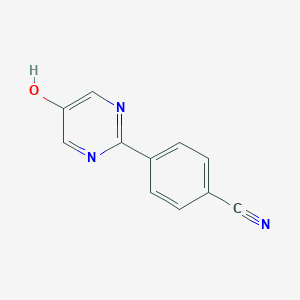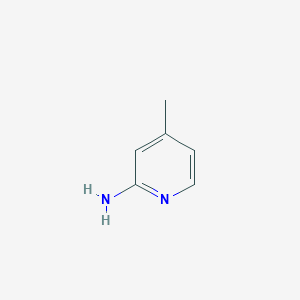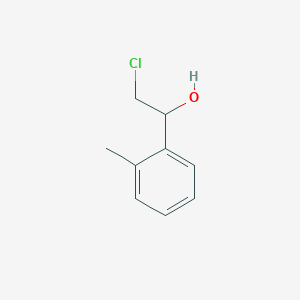
2-Chloro-1-(2-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-methylphenyl)ethanol (CME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-chloro-1-(o-tolyl)ethanol or o-chloro-α-(2-tolyl)ethanol and has a molecular formula of C9H11ClO.
科学研究应用
CME has been studied extensively for its potential applications in different fields of science. In the pharmaceutical industry, CME has been used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. CME has also been used in the synthesis of chiral ligands for asymmetric catalysis in organic chemistry.
作用机制
The mechanism of action of CME is not fully understood. However, studies have shown that CME can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by CME may contribute to its anti-inflammatory effects.
生化和生理效应
CME has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also demonstrated its potential as an anti-cancer agent. CME has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
实验室实验的优点和局限性
One of the advantages of using CME in lab experiments is its relatively low toxicity compared to other chemicals used in organic synthesis. However, CME is sensitive to air and moisture, and its purity can be affected by exposure to these conditions. This can be a limitation in lab experiments that require high purity of the compound.
未来方向
There is still much to learn about the potential applications of CME in different fields of science. Future research could focus on developing more efficient methods for synthesizing CME and exploring its potential as an anti-inflammatory and anti-cancer agent. Further studies could also investigate the mechanism of action of CME and its effects on different biological systems.
合成方法
CME can be synthesized using different methods, including the reaction of 2-methylphenylmagnesium bromide with ethylene oxide and subsequent chlorination with thionyl chloride. Another method involves the reaction of 2-methylphenylacetaldehyde with ethylene oxide in the presence of a catalyst and subsequent chlorination with thionyl chloride. The yield of CME using these methods ranges from 60-80%.
属性
CAS 编号 |
141303-27-7 |
|---|---|
产品名称 |
2-Chloro-1-(2-methylphenyl)ethanol |
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC 名称 |
2-chloro-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI 键 |
REKZYTLKSIECQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCl)O |
规范 SMILES |
CC1=CC=CC=C1C(CCl)O |
同义词 |
Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



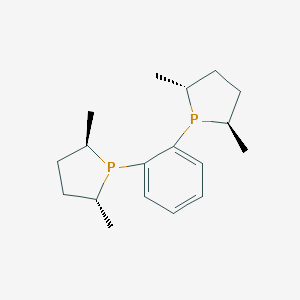
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
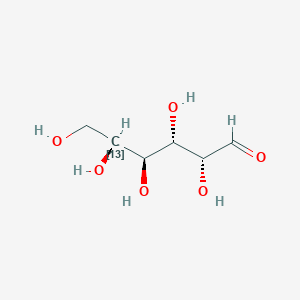
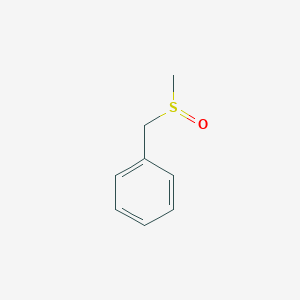
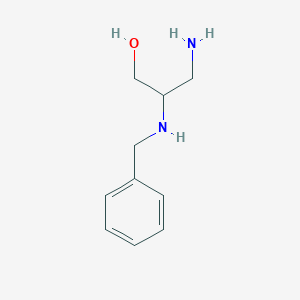
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
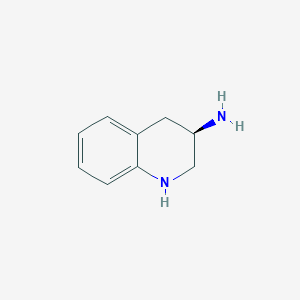
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
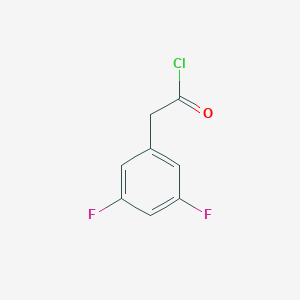
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
